3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde

Catalog No.
S13009979
CAS No.
819076-60-3
M.F
C14H9Cl2FO2
M. Wt
299.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benza...

CAS Number

819076-60-3

Product Name

3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde

IUPAC Name

3-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde

Molecular Formula

C14H9Cl2FO2

Molecular Weight

299.1 g/mol

InChI

InChI=1S/C14H9Cl2FO2/c15-11-2-1-3-13(17)10(11)8-19-14-5-4-9(7-18)6-12(14)16/h1-7H,8H2

InChI Key

HYJDZWCQSSHDCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)Cl)F

3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is an organic compound classified as a substituted benzaldehyde. Its molecular formula is C15H12Cl2FO2C_{15}H_{12}Cl_2FO_2, and it features a chlorinated and fluorinated phenyl group attached to a methoxybenzaldehyde structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the presence of halogen atoms which can enhance biological activity and influence pharmacokinetics.

Typical of aldehydes and aromatic compounds, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde has been studied for its biological activities, particularly in relation to its potential as an anti-cancer agent. Compounds with similar structures have shown inhibitory effects on various cancer cell lines, likely due to their ability to interfere with cellular signaling pathways. The presence of chlorine and fluorine atoms may enhance lipophilicity and bioavailability, making it a candidate for further pharmacological studies.

The synthesis of 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde can be achieved through several methods:

  • Starting Materials: The synthesis may begin with commercially available 3-chloro-4-methoxybenzaldehyde and 2-chloro-6-fluorobenzyl alcohol.
  • Reagents: Common reagents include bases such as sodium hydroxide for nucleophilic substitution reactions.
  • Procedure: A typical synthesis might involve:
    • Reacting 3-chloro-4-methoxybenzaldehyde with 2-chloro-6-fluorobenzyl alcohol in the presence of a base to form the desired ether linkage.
    • Subsequent purification steps such as recrystallization or chromatography to isolate the final product.

This compound has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs, particularly those targeting cancer.
  • Material Science: It may serve as an intermediate in the synthesis of advanced materials or polymers with specific properties.
  • Research: Used in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies involving 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde typically focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies suggest that it may interact with certain enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these pathways. Further investigations using techniques like molecular docking and kinetic assays are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-Fluoro-3-methoxybenzaldehydeStructureContains a fluorine atom at the ortho position; used in drug synthesis.
4-Chloro-7-methoxyquinazolineStructureA quinazoline derivative known for antitumor activity; different core structure.
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acidStructureContains an isoxazole ring; known for anti-inflammatory properties.

The unique combination of chlorine and fluorine substituents in 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde may confer distinct electronic properties that could enhance its reactivity and biological activity compared to these similar compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

297.9963631 g/mol

Monoisotopic Mass

297.9963631 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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